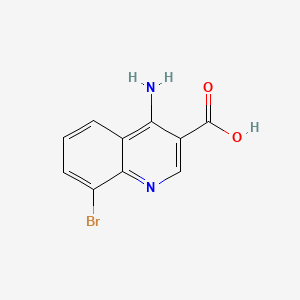![molecular formula C30H50O3 B578865 (3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one CAS No. 18456-09-2](/img/structure/B578865.png)
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one is a unique plant natural product, specifically a 3-keto tricarbocyclic triterpenoid, isolated from the gum exudates of the trunk of Ailanthus malabarica . It is notable for its unusual structure, which includes a 3-keto group and a side chain containing a tetrahydrofuran group . The structure and stereochemistry of malabaricol were confirmed through various chemical reactions and spectral data .
準備方法
Synthetic Routes and Reaction Conditions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one can be synthesized through the nonenzymatic cyclization of squalene-2,3-epoxide using stannic chloride . Another method involves the cyclization of squalene-2,3-epoxide by picric acid, leading to the synthesis of D,L-malabaricanediol, which reveals the stereochemical positions at specific carbon atoms .
Industrial Production Methods
While specific industrial production methods for malabaricol are not extensively documented, the synthesis generally involves the cyclization of squalene derivatives under controlled conditions .
化学反応の分析
Types of Reactions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in malabaricol.
Substitution: This compound reacts with aromatic aldehydes under alkaline conditions to form 2-arylidene analogs.
Common Reagents and Conditions
Aromatic Aldehydes: Used in substitution reactions under alkaline conditions.
Stannic Chloride: Used in the cyclization of squalene-2,3-epoxide.
Picric Acid: Another reagent used for cyclization reactions.
Major Products Formed
2-Arylidene Analogs: Formed from reactions with aromatic aldehydes.
D,L-Malabaricanediol: Formed through cyclization reactions.
科学的研究の応用
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one has several scientific research applications:
作用機序
The mechanism of action of malabaricol involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic activity by interfering with cellular processes in cancer cells . The exact molecular targets and pathways are still under investigation, but its unique structure plays a crucial role in its biological activity .
類似化合物との比較
These compounds share a similar tricyclic core structure but differ in the stereochemistry of their core fragments . Some similar compounds include:
Isomalabaricanes: Differ in the stereochemistry of their tricyclic core fragments.
Other Triterpenoids: Such as lanostanes and steroids, which have different core structures and biological activities.
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one stands out due to its unique 3-keto group and tetrahydrofuran side chain, which contribute to its distinct chemical and biological properties .
特性
CAS番号 |
18456-09-2 |
|---|---|
分子式 |
C30H50O3 |
分子量 |
458.727 |
IUPAC名 |
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-29(7,32)25-15-19-30(8,33-25)23-12-11-22-27(5)18-14-24(31)26(3,4)21(27)13-17-28(22,23)6/h10,21-23,25,32H,9,11-19H2,1-8H3/t21-,22+,23+,25+,27-,28+,29-,30-/m0/s1 |
InChIキー |
PCKPKTPZLJKCLF-JSJQDBENSA-N |
SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


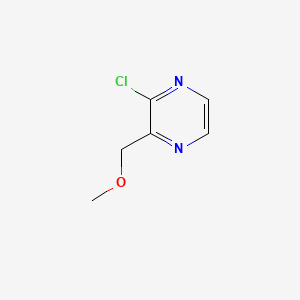
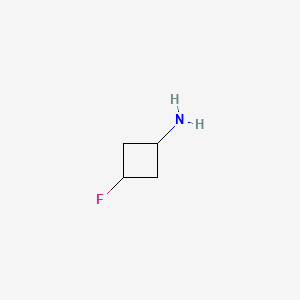
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)



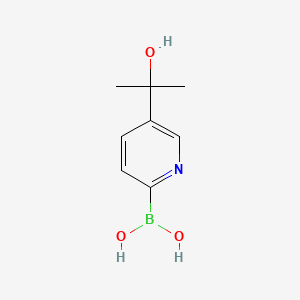
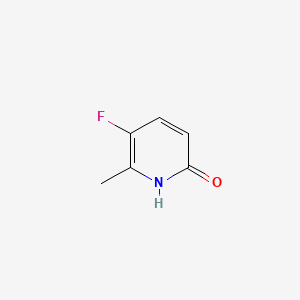
![tert-Butyl 5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B578795.png)


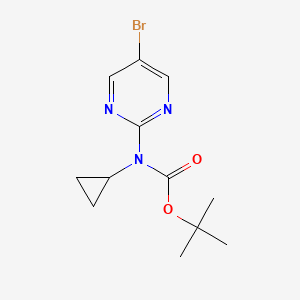
![2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B578804.png)
